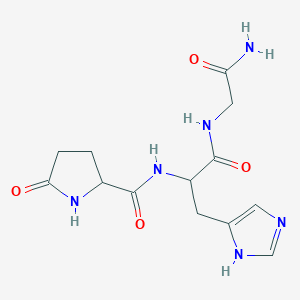
(1R,2R)-4,4-difluoro-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-4,4-difluoro-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid is a fluorinated cyclohexane derivative. This compound is of interest due to its unique structural features, which include two fluorine atoms and two carboxylic acid groups. These features make it a valuable compound in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-4,4-difluoro-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid typically involves the fluorination of a cyclohexane derivative followed by esterification and carboxylation reactions. The specific synthetic route may vary, but a common approach includes:
Fluorination: Introduction of fluorine atoms to the cyclohexane ring using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Esterification: Conversion of the hydroxyl groups to methoxycarbonyl groups using methanol and an acid catalyst.
Carboxylation: Introduction of carboxylic acid groups through reactions with carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and carboxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-4,4-difluoro-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of diketones or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Diketones, carboxylic acids
Reduction: Alcohols, aldehydes
Substitution: Fluorinated derivatives with various functional groups
Aplicaciones Científicas De Investigación
(1R,2R)-4,4-difluoro-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of (1R,2R)-4,4-difluoro-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4-difluorocyclohexane-1-carboxylic acid
- 2-(methoxycarbonyl)cyclohexane-1-carboxylic acid
- 4-fluorocyclohexane-1-carboxylic acid
Uniqueness
(1R,2R)-4,4-difluoro-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid is unique due to the presence of both fluorine atoms and methoxycarbonyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C9H12F2O4 |
|---|---|
Peso molecular |
222.19 g/mol |
Nombre IUPAC |
(1R,2R)-4,4-difluoro-2-methoxycarbonylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H12F2O4/c1-15-8(14)6-4-9(10,11)3-2-5(6)7(12)13/h5-6H,2-4H2,1H3,(H,12,13)/t5-,6-/m1/s1 |
Clave InChI |
SDPFVSZBQQPYAG-PHDIDXHHSA-N |
SMILES isomérico |
COC(=O)[C@@H]1CC(CC[C@H]1C(=O)O)(F)F |
SMILES canónico |
COC(=O)C1CC(CCC1C(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(2,4-Dichlorophenyl)ethyl]piperazine](/img/structure/B12280608.png)
![1-{[1-(3,5-difluorobenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole](/img/structure/B12280609.png)
![7-Fluoro-2-methyl-3-({1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12280614.png)


![1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-imidazole](/img/structure/B12280635.png)
![Methyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12280640.png)

![6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one](/img/structure/B12280647.png)
![Benzyl 1,2,8,8,15,22,22-heptamethyl-19-oxa-18,20-diazahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17,20-triene-5-carboxylate](/img/structure/B12280649.png)

![[2-(2-Ethoxyethoxy)ethoxy]acetic acid](/img/structure/B12280653.png)

